molecular formula C14H9FN2O2 B2423280 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol CAS No. 552852-90-1

4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B2423280
CAS No.: 552852-90-1
M. Wt: 256.236
InChI Key: GEZIAJQDYDMAFY-UHFFFAOYSA-N
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Description

4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol is an aromatic compound that features a fluorophenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl group. One common method is the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide. The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol
  • 4-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)phenol
  • 4-(5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl)phenol

Uniqueness

4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-11-5-1-10(2-6-11)14-16-13(17-19-14)9-3-7-12(18)8-4-9/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZIAJQDYDMAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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